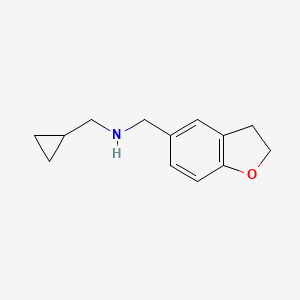

(Cyclopropylmethyl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine

Description

“(Cyclopropylmethyl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine” is a secondary amine featuring a cyclopropylmethyl group and a 2,3-dihydro-1-benzofuran-5-ylmethyl substituent. The 2,3-dihydro-1-benzofuran moiety provides a partially saturated bicyclic structure, which may enhance metabolic stability compared to fully aromatic systems .

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

1-cyclopropyl-N-(2,3-dihydro-1-benzofuran-5-ylmethyl)methanamine |

InChI |

InChI=1S/C13H17NO/c1-2-10(1)8-14-9-11-3-4-13-12(7-11)5-6-15-13/h3-4,7,10,14H,1-2,5-6,8-9H2 |

InChI Key |

HZJSGKQWTBYHHR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNCC2=CC3=C(C=C2)OCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine typically involves the use of benzofuran derivatives and cyclopropylmethylamine. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, can be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group serves as a nucleophile in substitution reactions. For example:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives under mild conditions (room temperature, polar aprotic solvents).

-

Reductive Amination : Participates in coupling reactions with carbonyl compounds (e.g., ketones or aldehydes) under reductive conditions (e.g., NaBH4 or Pd/C), forming secondary amines.

| Reaction Type | Reagents/Conditions | Key Observations |

|---|---|---|

| N-Alkylation | RX (alkyl halide), K2CO3, DMF, 25°C | High regioselectivity at amine site |

| N-Acylation | RCOCl, Et3N, CH2Cl2 | Requires base for HCl scavenging |

Cyclopropane Ring-Opening Reactions

The cyclopropylmethyl group undergoes radical-mediated ring opening:

-

Radical Initiation : Under oxidative or photolytic conditions, the cyclopropylmethyl radical forms and rapidly opens to a but-3-enyl radical ( at 37°C) .

-

Trapping Reactions : The transient but-3-enyl radical reacts with halogens (e.g., CuCl2) to yield 4-halobut-1-enes .

Mechanistic Pathway :

Benzofuran Core Reactivity

The dihydrobenzofuran moiety participates in:

-

Electrophilic Aromatic Substitution (EAS) : Bromination or nitration occurs at the electron-rich C4 position of the benzofuran ring under acidic conditions .

-

Oxidation : The aliphatic C2–C3 bond oxidizes to a ketone or epoxide using hypervalent iodine reagents (e.g., PhI(OAc)2) .

| Reaction | Conditions | Outcome |

|---|---|---|

| Bromination | Br2, FeBr3, CH2Cl2, 0°C | Mono-substitution at C4 |

| Epoxidation | m-CPBA, CH2Cl2, −20°C | Stereospecific epoxide formation |

Catalytic Coupling Reactions

The compound engages in metal-catalyzed cross-couplings:

-

Fe-Catalyzed Reductive Coupling : Forms Csp3–Csp3 bonds with alkyl halides in aqueous micellar media (FeCl3, Zn, 25°C) .

-

Pd-Nanoparticle Couplings : Achieves Heck-type couplings at low Pd loadings (0.1 mol%) in green solvents .

Example :

Stability Under Acidic/Basic Conditions

-

Acid Sensitivity : The cyclopropyl group undergoes partial ring-opening in strong acids (e.g., H2SO4) via protonation-induced strain .

-

Base Stability : Stable in mild bases (e.g., NaHCO3), but prolonged exposure to strong bases (e.g., NaOH) degrades the benzofuran ring.

Key Research Findings

-

Radical clock studies confirm the cyclopropylmethyl radical’s role as a mechanistic probe .

-

Synergistic effects in Fe/Pd nanoparticle catalysts enhance coupling efficiency by 20× compared to traditional methods .

-

Stereochemical integrity is maintained in hydroxylation reactions due to rapid oxygen rebound kinetics .

This compound’s dual reactivity (amine nucleophilicity and radical-mediated ring opening) makes it valuable for synthesizing complex amines and studying radical reaction dynamics.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology:

Research indicates that compounds similar to (Cyclopropylmethyl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine may exhibit neuroprotective properties. For instance, derivatives have been studied for their effects on ion channels involved in neuronal excitability, with potential implications for treating neurological disorders such as epilepsy and anxiety .

2. Antidepressant Activity:

Studies have shown that benzofuran derivatives can act as serotonin receptor modulators, suggesting that this compound may have antidepressant-like effects. This is particularly relevant in the context of developing new therapeutic agents for mood disorders .

3. Synthesis of Novel Therapeutics:

The compound serves as a synthetic precursor in the development of various pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or target specificity, making it a valuable building block in drug design .

Materials Science Applications

1. Polymer Chemistry:

this compound can be utilized in the synthesis of polymers with specific properties, such as enhanced thermal stability or improved mechanical strength. Its incorporation into polymer matrices is being explored for applications in coatings and adhesives .

2. Cosmetic Formulations:

The compound's properties make it suitable for use in cosmetic products, particularly those aimed at skin care. Its potential moisturizing effects and biocompatibility are being investigated to develop formulations that are both effective and safe for consumers .

Data Table: Summary of Applications

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the effects of a related compound on rat hippocampal neurons, demonstrating significant reductions in neuronal hyperexcitability when treated with derivatives containing the cyclopropylmethyl group. This suggests a promising direction for developing treatments for epilepsy.

Case Study 2: Cosmetic Formulation Development

In a recent formulation study, this compound was incorporated into a cream designed for skin hydration. The formulation showed improved moisture retention properties compared to standard formulations, highlighting its potential in cosmetic applications.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The benzofuran ring structure is known to interact with various biological targets, leading to its diverse pharmacological activities . The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The cyclopropylmethyl group in the target compound increases lipophilicity compared to methyl or ethyl analogs (e.g., ), which may enhance blood-brain barrier permeability.

- Metabolic Stability : The dihydrobenzofuran core (vs. fully aromatic benzofuran) reduces susceptibility to oxidative metabolism, as seen in related compounds .

Pharmacological and Regulatory Considerations

- Receptor Affinity: While direct data are unavailable, the cyclopropylmethyl group is structurally analogous to substituents in opioid antagonists (e.g., naltrexone’s cyclopropylmethyl group ).

- Safety Profiles: The hydrochloride salt of (2,3-dihydro-1-benzofuran-5-yl)methylamine (MW 199.68) is classified as a hazardous substance, requiring handling precautions .

- Synthetic Feasibility : The dihydrobenzofuran moiety is synthetically accessible via cyclization or reduction protocols, as demonstrated in analogs .

Biological Activity

(Cyclopropylmethyl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine is a synthetic organic compound that has attracted attention for its potential biological activities. Its unique structure, which combines a cyclopropylmethyl group with a benzofuran moiety, suggests various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound can be represented by the following structural formula:

IUPAC Name: 1-(cyclopropylmethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)urea

Biological Activity Overview

Research has indicated that compounds containing the benzofuran structure often exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The specific biological activity of this compound is still under investigation, but preliminary studies suggest several potential mechanisms of action.

The biological activity of this compound may be attributed to its ability to interact with various receptors and enzymes. Key mechanisms include:

- Receptor Modulation: The compound may act on melatonin receptors (MT1 and MT2), similar to other benzofuran derivatives, potentially influencing sleep and circadian rhythms .

- Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory pathways or cancer cell proliferation.

- Signal Transduction Pathways: The compound could modulate signaling pathways related to cell survival and apoptosis.

Case Study 1: Melatonin Receptor Agonism

A related compound, N-[2-[2-(4-Phenylbutyl)benzofuran-4-yl]cyclopropylmethyl]acetamide, was synthesized as an agonist for MT1 and MT2 receptors. This study demonstrated low vasoconstrictive activity while maintaining effective receptor activation . This suggests that similar compounds might exhibit favorable profiles in terms of side effects while providing therapeutic benefits.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (Cyclopropylmethyl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine, and how do reaction conditions influence yield?

- Answer : The compound’s synthesis likely involves multi-step reactions, such as reductive amination between cyclopropylmethylamine and a 2,3-dihydrobenzofuran-5-carbaldehyde intermediate. Critical parameters include:

- Catalyst selection : Palladium or nickel catalysts for hydrogenation steps (common in amine synthesis).

- Temperature control : Optimal yields reported in similar compounds (e.g., cyclopropylmethyl derivatives) require <60°C to avoid side reactions like retro-Mannich degradation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended, as seen in analogous dihydrobenzofuran-amine syntheses .

Q. How can researchers validate the structural integrity and purity of this compound?

- Answer : Key analytical methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm cyclopropylmethyl (δ ~0.5–1.5 ppm) and dihydrobenzofuran (δ ~6.5–7.5 ppm for aromatic protons) moieties .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z ~260–280 for C₁₅H₁₉NO).

- HPLC-PDA : Purity assessment using reverse-phase C18 columns with acetonitrile/water mobile phases, as applied to structurally related amines .

Advanced Research Questions

Q. What in vitro pharmacological models are appropriate for studying this compound’s biological activity?

- Answer : Given structural similarity to opioid receptor modulators (e.g., samidorphan in ), prioritize:

- Radioligand binding assays : Test affinity for μ-opioid (MOR), κ-opioid (KOR), and δ-opioid (DOR) receptors using transfected HEK-293 cells .

- Functional assays : Measure cAMP inhibition or β-arrestin recruitment to assess biased agonism/antagonism .

- Metabolic stability : Liver microsome assays (human/rat) to evaluate cytochrome P450 interactions and half-life .

Q. How do stereochemical and substituent modifications affect its receptor binding profile?

- Answer :

- Stereochemistry : Enantiomers of dihydrobenzofuran derivatives show divergent receptor affinities. For example, (R)-configured analogs in exhibit higher MOR selectivity than (S)-isomers .

- Substituent effects : Electron-withdrawing groups (e.g., Cl, F) on the benzofuran ring (see ) may enhance binding via hydrophobic interactions, while bulky groups reduce CNS penetration .

Q. What experimental strategies resolve contradictions in pharmacokinetic data across species?

- Answer :

- Cross-species comparative studies : Administer the compound to rodents and non-human primates, measuring plasma protein binding, volume of distribution (Vd), and clearance rates .

- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro permeability (Caco-2 assays) and tissue-specific metabolism data to predict human pharmacokinetics .

Q. How can environmental fate studies be designed to assess its ecological impact?

- Answer : Follow the INCHEMBIOL framework ():

- Abiotic degradation : Hydrolysis/photolysis studies under varying pH and UV light conditions.

- Biotic degradation : Soil microcosm experiments with LC-MS/MS quantification of parent compound and metabolites.

- Bioaccumulation : Use OECD 305 guidelines with aquatic organisms (e.g., zebrafish) to determine bioconcentration factors (BCFs) .

Methodological Considerations Table

| Research Aspect | Key Parameters | References |

|---|---|---|

| Synthesis | Catalyst (Pd/C), temp. (<60°C), solvent (MeOH/THF) | |

| Analytical | NMR (¹H, ¹³C), HRMS, HPLC-PDA | |

| Pharmacology | Radioligand binding (HEK-293), cAMP assays | |

| Ecotoxicology | Hydrolysis (pH 5–9), soil microcosms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.